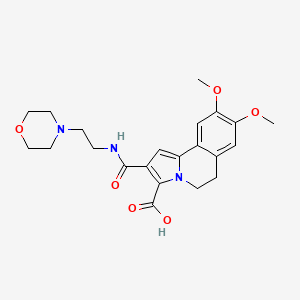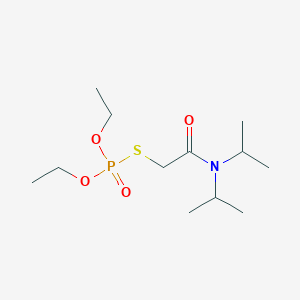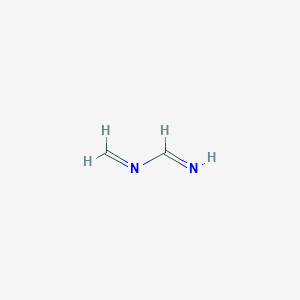
2(3H)-Benzothiazolethione, cobalt(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolethione, cobalt(2+) salt is a coordination compound where cobalt is complexed with 2(3H)-benzothiazolethione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzothiazolethione, cobalt(2+) salt typically involves the reaction of cobalt(II) salts with 2(3H)-benzothiazolethione under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent and then add 2(3H)-benzothiazolethione. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2(3H)-Benzothiazolethione, cobalt(2+) salt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or zinc can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction will regenerate the cobalt(II) complex.
科学的研究の応用
2(3H)-Benzothiazolethione, cobalt(2+) salt has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as magnetic and electronic materials.
作用機序
The mechanism of action of 2(3H)-benzothiazolethione, cobalt(2+) salt involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the cobalt center can facilitate the transfer of electrons or protons, thereby accelerating the reaction.
類似化合物との比較
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt that can also form coordination complexes.
Cobalt(II) acetate: Another cobalt salt with similar coordination properties.
2-Mercaptobenzothiazole: A related ligand that can form complexes with various metals.
Uniqueness
2(3H)-Benzothiazolethione, cobalt(2+) salt is unique due to the specific electronic and steric properties imparted by the 2(3H)-benzothiazolethione ligand. This uniqueness can result in different reactivity and selectivity compared to other cobalt complexes.
特性
CAS番号 |
29904-98-1 |
|---|---|
分子式 |
C14H8CoN2S4 |
分子量 |
391.4 g/mol |
IUPAC名 |
1,3-benzothiazole-2-thiolate;cobalt(2+) |
InChI |
InChI=1S/2C7H5NS2.Co/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChIキー |
RYMUATUZIJMPBZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Co+2] |
関連するCAS |
149-30-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


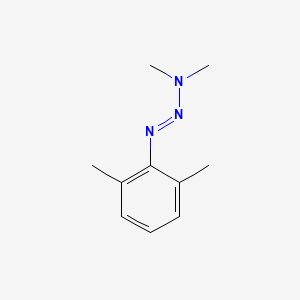

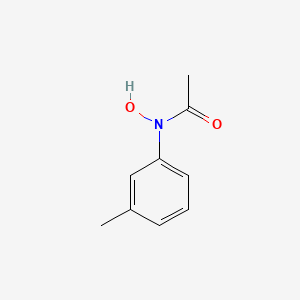

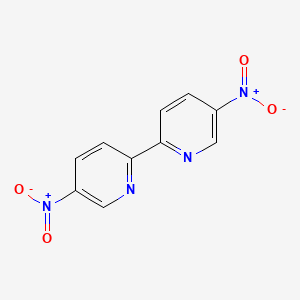
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

